molecular formula C19H17NO3 B14016173 4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione CAS No. 7399-22-6

4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione

Cat. No.: B14016173
CAS No.: 7399-22-6
M. Wt: 307.3 g/mol
InChI Key: FOTOLSTZXQXKSC-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione ( 7399-22-6) is a pyrrolidine-2,3-dione derivative with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . This compound is part of a class of heterocyclic scaffolds of significant interest in medicinal chemistry due to the saturated pyrrolidine ring's three-dimensional coverage and its ability to explore pharmacophore space effectively . Recent high-throughput screening campaigns have identified the pyrrolidine-2,3-dione core as a novel, non-β-lactam scaffold for inhibiting Penicillin-Binding Protein 3 (PBP3) of Pseudomonas aeruginosa . PBP3 is an essential and clinically validated antibacterial target for combating multidrug-resistant Gram-negative bacteria. Inhibitors based on this scaffold demonstrate excellent target inhibition and initial antibacterial activity against P. aeruginosa , with key structural features including specific substitutions on the nitrogen atom and the 3-position of the ring . Furthermore, structural analogs of pyrrolidine-2,5-dione have demonstrated potent anticonvulsant properties in preclinical models, showing higher efficacy than reference drugs like ethosuximide and valproic acid in subcutaneous pentylenetetrazole and 6-Hz seizure tests . This highlights the broader potential of the succinimide core in central nervous system research. This product is provided for research purposes to investigate its potential as a novel antibacterial agent, a candidate for neurological disease research, or as a versatile building block for further chemical exploration. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

7399-22-6

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H17NO3/c21-17(15-9-5-2-6-10-15)16-13-20(19(23)18(16)22)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChI Key

FOTOLSTZXQXKSC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach Using Substituted Coumarins and Amines

A highly relevant synthetic route involves the reaction of 3-benzoyl-substituted coumarins with amines, including 2-phenylethylamine, to afford the corresponding 3,4-disubstituted pyrrolidine-2,3-diones. This method is characterized by:

  • Starting materials: 3-benzoyl-2H-chromen-2-one (a coumarin derivative) and 2-phenylethylamine.
  • Reaction conditions: Solvent-free or mild heating conditions, often at room temperature or slightly elevated temperatures.
  • Reaction time: Variable, ranging from hours to several days depending on substrate reactivity.
  • Yield: Moderate to good yields (around 50-62% for benzoyl derivatives).

The mechanism involves a nucleophilic attack by the amine on the coumarin carbonyl, followed by rearrangement and ring closure to form the pyrrolidine-2,3-dione core.

Table 1: Reaction Yields and Times for Pyrrolidine-2,3-dione Derivatives from 3-Substituted Coumarins

Coumarin Derivative Amine Used Reaction Time (hours) Yield (%)
3-Benzoyl-2H-chromen-2-one 2-Phenylethylamine 115 52
3-Pivaloyl-2H-chromen-2-one 2-Phenylethylamine 18 62
3-Isobutyryl-2H-chromen-2-one 2-Phenylethylamine 120 49

Source: Adapted from studies on 3-substituted coumarins to pyrrolidine-2,3-diones synthesis

Multicomponent Reactions Involving Ethyl 2,4-Dioxovalerate, Aromatic Aldehydes, and Amines

Another synthetic strategy involves a one-pot multicomponent reaction (MCR) of:

in solvents such as ethanol or glacial acetic acid. The process proceeds via the formation of intermediate pyrrolidinone derivatives, which upon further reaction with amines yield 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives.

Key observations include:

  • Ethanol as solvent improves yield significantly compared to glacial acetic acid.
  • Yields for similar pyrrolidine-2,3-dione derivatives range from 70% to 77%.
  • The reaction mechanism involves condensation, cyclization, and enamine formation steps.

Table 2: Effect of Solvent and Reactant Ratios on Yield in MCR Synthesis

Solvent Reactant Ratio (Aldehyde:Amine:Ethyl 2,4-dioxovalerate) Yield (%)
Glacial Acetic Acid 1:1:1 70
Glacial Acetic Acid 1:1:1.5 77
Ethanol 1:1:1.5 >77

Source: Beilstein Journal of Organic Chemistry, 2022

Nucleophilic Acyl Substitution Using Pyrrolidine-3-carboxylic Acid Derivatives

A stepwise synthetic route involves:

  • Preparation of pyrrolidine-3-carboxylic acid derivatives protected with benzyl or carbamate groups.
  • Activation of carboxylic acid groups using carbonyldiimidazole (CDI).
  • Coupling with aromatic amines or diamines.
  • Deprotection and cyclization to yield substituted pyrrolidine-2,3-diones.

This method is exemplified in the synthesis of benzimidazole carboxamide derivatives but is adaptable to the preparation of this compound by substituting the amine component accordingly.

Key steps include:

  • Use of CDI for activation under mild conditions.
  • Hydrogenolysis for removal of protecting groups.
  • Purification by column chromatography.

Source: NCBI PMC article on benzimidazole derivatives synthesis

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Yield Range (%) Notes
Coumarin + Amine Rearrangement 3-Benzoyl coumarin + 2-phenylethylamine Solvent-free or mild heating, RT to 60 °C 49-62 Longer reaction times (up to 120 h)
Multicomponent Reaction (MCR) Ethyl 2,4-dioxovalerate + benzaldehyde + amine Ethanol or acetic acid, RT 70-77+ Ethanol improves yield
Nucleophilic Acyl Substitution (CDI activation) Pyrrolidine-3-carboxylic acid derivative + amine Mild, CDI activation, hydrogenolysis Moderate to good Stepwise, requires protecting groups
Catalytic Methods (Zr, Amberlyst-15) N-acyl aminoaldehydes + 1,3-dicarbonyls Catalysts, elevated temps Variable Mainly for related heterocycles

In-Depth Research Findings and Mechanistic Insights

  • The coumarin-based synthesis involves a nucleophilic attack by the amine on the coumarin carbonyl, followed by ring opening and rearrangement to the pyrrolidine-2,3-dione core. The reaction is sensitive to substituents on the coumarin and the nature of the amine, affecting yield and reaction time.

  • Multicomponent reactions proceed via initial condensation of aldehyde and amine to form Schiff bases, which then react with ethyl 2,4-dioxovalerate to form intermediate 3-pyrrolin-2-ones. Subsequent reaction with amines leads to enamine-substituted pyrrolidine-2,3-diones. Density functional theory (DFT) studies have elucidated the stepwise mechanism, highlighting the importance of solvent choice and reactant ratios.

  • CDI-mediated activation allows for selective coupling of carboxylic acid derivatives with amines, facilitating the formation of amide intermediates that cyclize to the pyrrolidine-2,3-dione structure. Hydrogenolysis is employed to remove benzyl protecting groups, enabling further functionalization.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,3-dione Derivatives

Structural and Substituent Variations

Key structural differences among pyrrolidine-2,3-dione derivatives arise from substituents at the N-1, C-4, and C-5 positions. Below is a comparative analysis:

Compound Name N-1 Substituent C-4 Substituent C-5 Substituent Key Features
4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione 2-Phenylethyl Benzoyl - High lipophilicity; potential CNS activity
(Z)-1-Benzyl-5-(4-bromophenyl)-...* Benzyl 2-Oxomorpholin-3-ylidene 4-Bromophenyl Bromine enhances electrophilicity; morpholinone improves solubility
1,4,5-Trisubstituted pyrrolidine-2,3-diones** Varied (e.g., methylamine derivatives) Acetyl or hydroxy Aromatic (e.g., nitrophenyl) Multi-component synthesis; diverse bioactivity
2,3-Dioxo-4-carboxy-5-substituted pyrrolidines Varied amines Carboxy Aromatic/aliphatic Moderate yields; stereochemical control via chiral amines

From Tretyakov and Maslivets (2023); *From Sahu et al. (2008) and related studies.

Key Observations:
  • Lipophilicity : The benzoyl and phenylethyl groups in the target compound increase its lipophilicity compared to carboxy-substituted derivatives (e.g., Mansor’s 2,3-dioxo-4-carboxy-pyrrolidines), which may favor blood-brain barrier penetration .
  • Steric Hindrance : The 2-phenylethyl chain introduces greater steric bulk than smaller N-1 substituents (e.g., methylamine), possibly affecting target binding selectivity .
Computational Studies:
  • Molecular Dynamics (MD) Simulations : Studies using GROMACS and CHARMM36m force fields have modeled pyrrolidine-2,3-dione derivatives to predict stability and protein interactions. For example, Ravikumar et al. (2008) used docking to identify Cathepsin K inhibitors, suggesting that bulky N-1 substituents (e.g., phenylethyl) may reduce binding entropy .
  • Binding Affinity: MM-PBSA calculations (Kumari et al., 2014) could quantify differences in interaction energies between the target compound and analogs, such as those with morpholinone substituents .

Challenges and Opportunities

  • Synthetic Complexity : The target compound’s synthesis may require stringent conditions to avoid diketone reduction or racemization, unlike simpler carboxy derivatives .
  • Selectivity Optimization : Comparative MD simulations (e.g., using SwissParam) could guide substituent modifications to improve selectivity over off-target proteins .

Biological Activity

4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by a pyrrolidine ring with two carbonyl groups at the 2 and 3 positions and a benzoyl substituent at the 4 position. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H19_{19}N1_{1}O3_{3}. The compound features:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Carbonyl groups : Two carbonyl (C=O) groups at positions 2 and 3, contributing to its reactivity.
  • Benzoyl group : A benzoyl substituent at position 4 enhances its potential for various biological interactions.
  • Phenethyl group : Attached to the nitrogen atom, influencing its pharmacological properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

The mechanism of action for this compound likely involves:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and potential anticancer effects.
  • Targeting Pathways : The compound might influence various cellular pathways involved in cell proliferation and apoptosis, although detailed studies are required to elucidate these mechanisms fully .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds within the pyrrolidine class. For instance:

CompoundActivityMethodologyResults
Pyrrolidine derivativesAnticonvulsantMaximal electroshock (MES) modelShowed significant seizure protection compared to control
Pyrrolidine-2,3-dionesAntibacterialFluorescence assays targeting PBP3Identified as potent inhibitors against multidrug-resistant Pseudomonas aeruginosa with low cytotoxicity

These findings highlight the promising biological activities associated with pyrrolidine derivatives and suggest that further exploration of this compound could yield valuable insights into its therapeutic applications.

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